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Compound of Interest

Compound Name: 1-Butanol-2,2,3,3,4,4,4-D7

CAS No.: 91732-68-2

Cat. No.: B3044228 Get Quote

Executive Summary
1-Butanol-d7 (specifically

-1-butanol) serves as a specialized internal standard (IS) that bridges the gap between cost-
effective non-isotopic standards (like n-Propanol) and fully deuterated analogs (like 1-Butanol-
d10).[1]

While it offers excellent extraction efficiency tracking due to its structural identity with the

analyte, 1-Butanol-d7 presents a unique mass spectrometric risk: its primary alpha-cleavage

fragment (m/z 31) is identical to that of native 1-Butanol.[1] Consequently, it requires careful

selection of quantifier ions (e.g., m/z 43 vs. m/z 50) to avoid cross-talk, a limitation not present

in 1-Butanol-d9 or d10.
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Standard
Retention Time
Match

MS
Interference
Risk

Cost Best Use Case

1-Butanol-d7 High (slight shift) High (at m/z 31) Moderate

Quantifying via

molecular ion or

chain fragments;

metabolic studies

preserving

-protons.

1-Butanol-d9/d10 High (slight shift) Low High

Gold-standard

GC-MS/LC-MS

quantitation.[1]

n-Propanol
Poor (different

RT)
None (Resolved) Low

Routine blood

alcohol/VOC

screening

(FID/GC).[1]

C_4-Butanol
Perfect (Co-

elutes)
None Very High

High-precision

isotope dilution

MS.[1]

Technical Profile: 1-Butanol-d7
Chemical Definition: 1-Butanol-d7 typically refers to

(CAS: 91732-68-2).[1]

Deuteration Pattern: The terminal methyl and two methylene groups are deuterated. The

-carbon (attached to the hydroxyl) retains its protons.

Key Property: This specific labeling pattern creates a mass shift of +7 Da for the molecular

ion (

), but no mass shift for the primary fragment resulting from
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-cleavage (

).

The Deuterium Isotope Effect in Chromatography
In Gas Chromatography (GC), deuterated isotopologues typically elute earlier than their

protiated counterparts.[2][3] This is the "Inverse Isotope Effect."[2][3]

Mechanism: C-D bonds are shorter and have a smaller molar volume than C-H bonds,

reducing London dispersion forces with the stationary phase.

Impact: 1-Butanol-d7 will elute slightly ahead of 1-Butanol (often 0.02 – 0.1 min difference).

[1] This separation is usually insufficient to prevent co-elution in fast GC runs, necessitating

MS resolution.

Critical Comparison & Performance Analysis
A. 1-Butanol-d7 vs. 1-Butanol-d9/d10 (The "Full"
Deuteration)
This is the most critical comparison for MS method development.[1]

Fragmentation Kinetics:

Native 1-Butanol: Dominant fragmentation is

-cleavage, producing

(m/z 31).

1-Butanol-d10 (

): Produces

(m/z 34).[1] Clean separation.

1-Butanol-d7 (

): Produces
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(m/z 31).[1]

Result: If your method relies on the base peak (m/z 31) for quantitation, 1-Butanol-d7 will

interfere with your analyte. You must switch to a secondary ion (e.g., loss of water,

) which would be m/z 56 for native and m/z 63 for d7.

Recommendation: Use 1-Butanol-d9/d10 for general quantitation to utilize the stable base

peak.[1] Use 1-Butanol-d7 only if you are studying metabolic pathways where the

-hydrogen abstraction is a rate-limiting step (Kinetic Isotope Effect studies) or if cost is a
prohibitive factor for d9/d10.[1]

B. 1-Butanol-d7 vs. n-Propanol (The "Classic" Standard)
n-Propanol is the industry standard for Blood Alcohol Concentration (BAC) via GC-FID, but it

falters in complex metabolomics.[1]

Matrix Effects: n-Propanol is chemically distinct.[1] In complex matrices (e.g., post-mortem

blood, wastewater), it may not track the extraction efficiency of butanol perfectly. 1-Butanol-

d7 behaves almost identically to the analyte during Liquid-Liquid Extraction (LLE) or

Headspace generation.[1]

Chromatography: n-Propanol elutes significantly earlier.[1] If the run is short, it may co-elute

with other volatiles (like acetone or MEK). 1-Butanol-d7 elutes in the "butanol window,"

reducing the risk of unrelated interferences.

C. 1-Butanol-d7 vs. Isobutanol-d7
Warning: Ensure you are buying the correct isomer.[1]

Isobutanol-d7 ($ (CD_3)_2CD-CH_2-OH $) is a branched isomer.[1]

Differentiation: Isobutanol and n-Butanol can be separated chromatographically. Using

Isobutanol-d7 as an IS for n-Butanol is risky because they have different boiling points

(108°C vs 118°C) and will fractionate differently during headspace sampling.[1]

Visualizing the Fragmentation Risk
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The following diagram illustrates why 1-Butanol-d7 poses a risk for standard SIM (Selected Ion

Monitoring) methods compared to d9.

Native 1-Butanol
(C4H9OH)

Fragment m/z 31
(CH2=OH+)

Alpha Cleavage

1-Butanol-d7
(CD3CD2CD2-CH2OH)

Fragment m/z 31
(CH2=OH+)

INTERFERENCE
Alpha Cleavage
(Alpha C has H)

1-Butanol-d9
(CD3CD2CD2-CD2OH)

Fragment m/z 33
(CD2=OH+)
RESOLVED

Alpha Cleavage
(Alpha C has D)

Mass Overlap

Click to download full resolution via product page

Caption: MS Fragmentation logic showing the "Blind Spot" of 1-Butanol-d7 at m/z 31.

Validated Experimental Protocol (GC-MS)
This protocol uses 1-Butanol-d7 effectively by avoiding the m/z 31 interference.[1]

Objective: Quantification of 1-Butanol in Biological Fluid (Whole Blood/Urine). Method:

Headspace GC-MS (SIM Mode).

Materials
Analyte: 1-Butanol.[1][4][5][6]

Internal Standard: 1-Butanol-d7 (

).[5]

Matrix Modifier: Sodium Chloride (NaCl) or Sodium Sulfate (

).

Step-by-Step Workflow
Standard Preparation:
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Prepare a stock solution of 1-Butanol-d7 at 100 mg/L in water.[1]

Note: Do not use methanol as a solvent if measuring low-level volatiles to avoid solvent

tailing.

Sample Prep:

Aliquot 200 µL of sample (blood/urine) into a 20 mL headspace vial.

Add 20 µL of 1-Butanol-d7 IS solution.

Add 1.0 g of NaCl (Salting out increases headspace sensitivity).

Seal immediately with a PTFE/Silicone septum crimp cap.

GC-MS Conditions:

Column: DB-624 or ZB-BAC1 (30m x 0.25mm x 1.4µm).[1] High film thickness is crucial

for volatile retention.

Inlet: Split ratio 10:1, 200°C.

Oven: 40°C (hold 3 min)

10°C/min

120°C.

Headspace: Incubation at 65°C for 10 min.

MS Detection (SIM Mode) - The Critical Step:

1-Butanol (Native):

Quantifier: m/z 56 (

)

Qualifier: m/z 41, m/z 43.
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Avoid m/z 31 if dynamic range is high to prevent detector saturation, though it is the

base peak.

1-Butanol-d7 (IS):

Quantifier: m/z 63 (

for d7 species).

Do NOT use m/z 31.

Verification: Ensure the retention time of d7 is approximately 0.05 min earlier than native

butanol.

Decision Matrix: Selecting the Right Standard
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Select Internal Standard
for 1-Butanol

Detection Method?

Mass Spectrometry
(GC-MS / LC-MS)

Selective

Flame Ionization
(GC-FID)

Non-Selective

Budget / Availability?

Use n-Propanol
(Standard BAC)

Separation by RT

Precision Requirement?

Restricted Budget

Use 1-Butanol-d9/d10
(Best Quality)

High Budget

Low Precision OK

Use 1-Butanol-d7
(Specific Needs)

Accept m/z 31 overlap
(Use m/z 56/63)

Click to download full resolution via product page

Caption: Workflow for selecting the optimal internal standard based on instrumentation and

budget.

References
National Institute of Standards and Technology (NIST).1-Butanol Mass Spectrum (Electron

Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3044228?utm_src=pdf-body-img
https://webbook.nist.gov/cgi/cbook.cgi?ID=C71363&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Federal Aviation Administration (FAA).Selection of an Internal Standard for Postmortem

Ethanol Analysis. Civil Aerospace Medical Institute, 1996. Available at: [Link]

Carl Roth.Safety Data Sheet: 1-Butanol ROTISOLV® ≥99.8%. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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